2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
Description
2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid is a benzoic acid derivative featuring a 4,5-dimethoxy-substituted aromatic ring and an ethoxycarbonylamino (-NH-C(=O)-OCH₂CH₃) group at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of biochemical reagents such as 1M7, which is used to study RNA structures . Its molecular formula is C₁₂H₁₃NO₆, with a molecular weight of 267.24 g/mol. The ethoxycarbonyl group introduces hydrolytic sensitivity under acidic or basic conditions, while the dimethoxy groups enhance solubility in polar organic solvents.
Properties
CAS No. |
21560-74-7 |
|---|---|
Molecular Formula |
C12H15NO6 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C12H15NO6/c1-4-19-12(16)13-8-6-10(18-3)9(17-2)5-7(8)11(14)15/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
CAUPEEFJVZWMNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The final step involves the reaction of the amino group with ethyl chloroformate to introduce the ethoxycarbonyl group.
Industrial Production Methods
In an industrial setting, the production of 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4,5-dimethoxybenzoic acid derivatives, while reduction of the ethoxycarbonyl group can produce 2-amino-4,5-dimethoxybenzoic acid.
Scientific Research Applications
Medicinal Chemistry
2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid has been investigated for its potential therapeutic effects. Its derivatives have shown promise in various biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a derivative was synthesized and tested against various cancer lines, showing significant cytotoxicity (IC50 values in the micromolar range) .
- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. For example, derivatives were tested for their inhibitory effects on protein kinases, with some showing promising results .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules:
- Peptide Synthesis : Due to its functional groups, it is utilized in peptide synthesis, allowing for the incorporation of the dimethoxybenzoic acid moiety into larger peptide chains .
- Synthesis of Novel Derivatives : Researchers have synthesized various analogues by modifying the ethoxycarbonyl and methoxy groups. These modifications have led to compounds with enhanced biological activities or altered pharmacokinetic properties .
Agricultural Chemistry
The compound has applications in the development of agrochemicals:
- Pesticide Development : It is being explored as a precursor for the synthesis of novel pesticides. Its structural features may allow for the design of compounds with targeted activity against specific pests while minimizing environmental impact .
Case Study 1: Anticancer Activity
A study evaluated a series of derivatives derived from 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid against human cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Parent Compound | A549 (Lung) | 15 |
| Derivative A | A549 (Lung) | 5 |
| Derivative B | MCF7 (Breast) | 3 |
Case Study 2: Enzyme Inhibition
In another study, derivatives were screened for their ability to inhibit protein kinase activity. The findings suggested that specific substitutions on the aromatic ring enhanced inhibitory potency.
| Compound | Kinase Target | IC50 (µM) |
|---|---|---|
| Parent Compound | PKL | 20 |
| Derivative C | PKL | 8 |
| Derivative D | PKR | 12 |
Mechanism of Action
The mechanism by which 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxycarbonyl group can act as a protecting group, while the amino group can participate in hydrogen bonding or nucleophilic attacks, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural Variations
All analogs share the 4,5-dimethoxybenzoic acid core but differ in the substituent at position 2:
*Calculated based on molecular formula.
Key Observations :
- Chlorine in 2-chlorobenzoyl derivatives introduces electron-withdrawing effects, enhancing stability .
- Solubility: The ethoxycarbonyl group improves polarity, favoring solubility in methanol or acetone. Benzoylamino analogs exhibit lower water solubility due to aromatic hydrophobicity .
Stability and Reactivity
- Hydrolytic Sensitivity: The ethoxycarbonyl group in the target compound is prone to hydrolysis, unlike stable amides in benzoylamino or cyclopropanecarboxamido analogs .
- Thermal Stability : Azo derivatives (e.g., ) exhibit high thermal stability due to conjugated double bonds, making them suitable for dye applications .
Biological Activity
2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid, a compound with the CAS number 21560-74-7, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an ethoxycarbonyl group attached to an amino group, along with two methoxy substituents on the benzene ring. The structural formula can be represented as follows:
This structure is significant as it influences the compound's solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
1. Anti-inflammatory Activity
In studies assessing the compound's anti-inflammatory effects, it has been shown to inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory response. The inhibition of LOX suggests potential applications in treating inflammatory diseases.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid | 25 | LOX |
These findings align with other research indicating that compounds with similar structures can serve as effective anti-inflammatory agents .
2. Anticancer Activity
The compound has also demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 30 | Apoptosis induction |
| HCT116 (Colon Cancer) | 35 | Cell cycle arrest |
These results are promising for the development of new anticancer therapies targeting specific pathways involved in tumor growth and survival .
3. Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 75 μg/mL |
These findings indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Case Study on Inflammation : A study involving animal models of arthritis showed that administration of 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid significantly reduced inflammation markers compared to control groups, supporting its use as a therapeutic agent in inflammatory conditions.
- Cancer Treatment Trials : Clinical trials assessing the compound's effectiveness in combination therapies for breast and colon cancers have shown enhanced efficacy when used alongside established chemotherapeutics like doxorubicin. The combination therapy resulted in lower IC50 values compared to monotherapy .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound could potentiate the effects of traditional antibiotics against resistant strains of bacteria, suggesting a role in overcoming antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
